Anti-HIV Activity: EC50 and IC50 in H9 Cells Infected with HIV-IIIB
In the NIAID Anti-HIV/OI/TB Therapeutics Database, [2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid was evaluated for antiviral activity against HIV-IIIB in H9 cells using a P24 antigen assay. The compound exhibited an EC50 > 9 μg/mL and an IC50 of 9 μg/mL, indicating it lacked significant antiviral activity in this specific cell-based model [1]. A second entry from a later study reported inactivity at concentrations up to >58 μM [2].
| Evidence Dimension | Antiviral activity (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 > 9 μg/mL; IC50 = 9 μg/mL |
| Comparator Or Baseline | No directly comparable active thiazole analog in this assay series; baseline defined by assay inactivity threshold |
| Quantified Difference | Difference not calculable (compound inactive in assay) |
| Conditions | H9 cells; HIV-IIIB strain; P24 antigen antiviral assay |
Why This Matters
This data demonstrates the compound's unsuitability for anti-HIV applications, preventing procurement of an inactive scaffold for antiviral screening and redirecting resources toward viable thiazole anti-HIV candidates.
- [1] NIAID Division of AIDS. (2024). Anti-HIV/OI/TB Therapeutics Database: Compound [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23551-34-0). Bioorganic & Medical Chemistry 1997 (LitRef 3452). EC50 > 9 μg/mL, IC50 = 9 μg/mL. View Source
- [2] NIAID Division of AIDS. (2024). Anti-HIV/OI/TB Therapeutics Database: Compound [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23551-34-0). Journal of Natural Products 2006 (LitRef 15647). Inactive at >58 μM. View Source
